N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

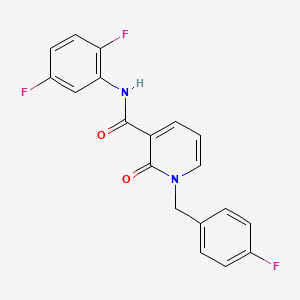

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated small molecule characterized by a dihydropyridinone core substituted with two aromatic fluorinated groups. The 2-oxo-1,2-dihydropyridine scaffold is a pharmacophoric motif commonly associated with bioactivity in kinase inhibition and receptor modulation. The compound’s structure includes:

- A 4-fluorobenzyl group at position 1 of the dihydropyridinone ring.

- A 2,5-difluorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-10-14(21)7-8-16(17)22/h1-10H,11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTNNJNCMBGVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 341.33 g/mol. The structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the dihydropyridine ring through cyclization reactions.

- Introduction of fluorine substituents to enhance biological activity and selectivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance:

- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values were found to be in the nanomolar range, indicating potent activity against these cells .

| Cell Line | IC50 (nM) |

|---|---|

| L1210 | <100 |

| HeLa | <150 |

| A375 | <200 |

The proposed mechanism of action involves:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Effects

Research also suggests that this compound may possess neuroprotective properties :

- It has been shown to protect neuronal cells from oxidative stress-induced damage.

- Studies indicate modulation of neurotransmitter levels which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Anticancer Activity :

- Researchers synthesized the compound and tested it against several cancer cell lines. Results indicated a strong correlation between fluorine substitution and enhanced anticancer activity.

- The study emphasized the importance of structural modifications in optimizing biological efficacy.

-

Neuroprotection Study :

- In vivo models demonstrated that treatment with this compound significantly reduced markers of neurodegeneration and improved cognitive function in animal models subjected to stress conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-11)

Structural Differences :

- Core Modification: D-11 replaces the dihydropyridinone core with a pyrrole ring (2,5-dimethyl-1H-pyrrole) fused to a dihydropyridinone fragment.

- Substituents : The 2,5-difluorophenyl group in the target compound is replaced with a 4,6-dimethyl-2-oxo-dihydropyridinylmethyl group.

- Fluorination : Retains the 4-fluorobenzyl group but lacks the 2,5-difluorophenyl substitution.

Functional Implications :

- Dimethyl groups (4,6- and 2,5-) in D-11 could enhance lipophilicity but may introduce steric clashes in enzyme active sites .

1-(4-Fluorobenzyl)-N-(((3aS,4R,6R,7R,7aR)-7-hydroxy-6-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound 13)

Structural Differences :

- Carbohydrate Moiety : Compound 13 incorporates a complex sugar derivative (tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran) linked via a methylene group to the carboxamide.

- Substituents: Retains the 4-fluorobenzyl group but replaces the 2,5-difluorophenyl with a methyl group at position 6 of the dihydropyridinone.

Functional Implications :

- The hydrophilic sugar moiety likely improves solubility and may target carbohydrate-binding domains in enzymes or lectins, diverging from the hydrophobic focus of the target compound.

Comparative Analysis of Key Properties

| Property | Target Compound | D-11 | Compound 13 |

|---|---|---|---|

| Core Structure | 2-Oxo-1,2-dihydropyridine | Pyrrole-dihydropyridinone hybrid | 2-Oxo-1,2-dihydropyridine |

| Fluorinated Groups | 4-Fluorobenzyl, 2,5-difluorophenyl | 4-Fluorobenzyl | 4-Fluorobenzyl |

| Key Substituents | Carboxamide (2,5-difluorophenyl) | Carboxamide (dimethyl-dihydropyridinyl) | Carbohydrate-modified carboxamide |

| Lipophilicity (Predicted) | High (due to difluorophenyl) | Moderate (dimethyl groups) | Low (hydrophilic sugar moiety) |

| Target Compatibility | Kinases, hydrophobic receptors | Enzymes with larger active sites | Glycosidases, lectins |

Research Findings and Limitations

- Target Compound: No direct pharmacological data are available in the provided evidence.

- D-11: The pyrrole-dihydropyridinone hybrid may broaden selectivity but reduce potency against targets requiring planar aromatic interactions .

- Compound 13 : The carbohydrate modification shifts its applicability toward glycosylation-related pathways, highlighting the impact of substituent engineering on target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.